REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11].C([O-])(=O)C.[Na+].[ClH:17]>[Pd].[Pt]=O.C(O)(=O)C>[ClH:17].[NH2:11][CH2:10][C:3]1[C:4](=[O:9])[NH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1] |f:1.2,7.8|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(NC(=C1)C)=O)C#N
|
Name
|
|
Quantity
|
30.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.218 g
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Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
shaken under an atmosphere of H2 (100 psi) for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
dry Parr bottle
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Type
|
ADDITION
|
Details
|
a small amount of acetic acid was added
|
Type
|
CUSTOM
|
Details
|
The bottle was capped
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
FILTRATION
|
Details
|
the formed solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
The yellow filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The formed solids were filtered
|
Type
|
WASH
|
Details
|
washed with cold EtOH, ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was collected as 36 g
|
Type
|
CUSTOM
|
Details
|
prepared on smaller scales
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC=1C(NC(=CC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |